N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
Description
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a structurally complex molecule featuring three key components:
Oxazolidine core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, providing conformational rigidity .
3,4-Dimethoxyphenylsulfonyl group: Attached to the oxazolidine, this electron-rich aromatic sulfonyl moiety enhances stability and may influence electronic interactions .
Oxalamide linker and morpholinopropyl tail: The oxalamide bridge connects the oxazolidine to a tertiary amine-containing morpholinopropyl group, which likely improves solubility and bioavailability .
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O8S/c1-30-17-5-4-16(14-18(17)31-2)34(28,29)25-10-13-33-19(25)15-23-21(27)20(26)22-6-3-7-24-8-11-32-12-9-24/h4-5,14,19H,3,6-13,15H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCUZOCORHUCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Oxazolidine Ring : A five-membered heterocyclic structure that contributes to the compound's biological interactions.
- Sulfonyl Group : Acts as an electrophile, allowing for covalent bonding with nucleophilic residues in proteins.
- Morpholinopropyl Chain : Enhances solubility and facilitates non-covalent interactions with biological targets.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C21H32N4O8S |
| Molecular Weight | 500.57 g/mol |
| CAS Number | 868983-08-8 |
The biological activity of N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide primarily involves:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with enzymes, potentially inhibiting their activity. This mechanism has been explored in various studies focusing on cancer progression and bacterial infections.
- Target Binding Affinity : The unique combination of hydrophilic and hydrophobic regions enhances the compound's ability to bind to different biomolecules, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Anticancer Properties : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, some derivatives have been evaluated for their ability to inhibit vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.
- Antibacterial Activity : Similar compounds have been studied for their antibacterial properties against clinically relevant pathogens. The presence of the oxazolidine structure is linked to enhanced activity against resistant bacterial strains.
Case Study Overview
Several studies have highlighted the biological efficacy of compounds structurally related to N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide:
- In Vitro Studies : A study demonstrated that oxazolidine derivatives showed promising results in inhibiting cancer cell proliferation, with IC50 values indicating potent activity against specific cancer types.
- Mechanistic Studies : Research exploring the binding interactions of these compounds with target proteins has provided insights into their potential as therapeutic agents. For example, structural analysis revealed that certain conformations favored binding to allosteric sites on enzymes involved in cancer metabolism .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| N'-cycloheptyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Similar oxazolidine structure; potential for similar biological activity |
| N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-(2-phenylethyl)ethanediamide | Shares sulfonamide and oxazolidine components; differing side chains |
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Sulfonyl vs.
- Oxazolidine vs. Phthalimide : The oxazolidine core offers greater flexibility than the rigid phthalimide ring, which is critical for polymer synthesis .
- Morpholinopropyl Tail: Compared to hydroxypropyl in 898427-73-1 , the morpholinopropyl group may enhance solubility due to its tertiary amine.
Physicochemical and Hypothetical Bioactive Properties
Table 3: Property Comparison
| Compound | Molecular Weight (Da) | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~550 | 2.1 | Moderate (aqueous) |
| 3-Chloro-N-phenyl-phthalimide | 257.67 | 3.5 | Low |
| 898427-73-1 | ~400 | 1.8 | High |
Hypothetical Advantages of Target Compound :
- Enhanced Solubility: The morpholinopropyl tail and oxalamide linker likely improve aqueous solubility over phthalimide derivatives .
- Electron-Rich Aromatic System : The 3,4-dimethoxyphenyl group may enhance binding interactions in biological systems compared to chloro-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
